2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.17222752 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Properties
- A study investigated the nonlinear optical properties of hydrazones, including compounds similar to the one , using a single beam z-scan technique with nanosecond laser pulses. These compounds exhibited significant two-photon absorption, suggesting their potential as candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).
Nitration Reactions in Organic Chemistry
- Research on the reaction of nitrite with hypochlorous acid forming reactive species capable of nitrating phenolic substrates, like tyrosine and 4-hydroxyphenylacetic acid, provides insights into nitration reactions in organic chemistry, relevant to understanding the behavior and applications of nitro-substituted compounds (Eiserich et al., 1996).
Synthesis of Novel Compounds
- A study on the synthesis of novel thieno[2,3-c]pyridazines using a related compound as a starting material highlights the versatility of such chemicals in synthesizing new compounds with potential applications in various fields (Al-Kamali et al., 2014).
Potential in Drug Synthesis
- Research into the synthesis of carbazomycin B, a compound with potential medicinal properties, involved reactions with substances structurally similar to the chemical . This underscores the role of such compounds in the synthesis of pharmacologically active molecules (Crich & Rumthao, 2004).
Anticancer Drug Design
- In the realm of anticancer drug research, analogues of compounds with similar structural features have been studied for their improved therapeutic indexes, highlighting the potential of such molecules in the development of more effective cancer treatments (Sosnovsky et al., 1986).
Catalytic and Biological Activities
- A study on nickel(II)-hydrazone complexes, with structural similarities to the compound , focused on their magnetostructural correlation and catalytic potential for alkene epoxidation. This research emphasizes the potential of such compounds in catalysis and biological applications (Sadhukhan et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-20(2,3)14-21(4,5)15-8-9-18(17(11-15)24(26)27)28-13-19(25)23-22-12-16-7-6-10-29-16/h6-12H,13-14H2,1-5H3,(H,23,25)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRGYBUDLARPJW-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.